4-cyano-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c1-24-14-8-6-13(7-9-14)16-20-21-17(23-16)19-15(22)12-4-2-11(10-18)3-5-12/h2-9H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKNDXPCQFXEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives .
Industrial Production Methods
the general approach involves the use of commercially available reagents and simple, convenient transformations to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to 4-cyano-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide exhibit significant antimicrobial activity. For instance, a series of benzamide derivatives were evaluated for their effectiveness against various bacterial and fungal strains. These compounds demonstrated activity comparable to established antibiotics like penicillin G and ciprofloxacin . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Potential
In silico studies suggest that this compound could act as a 5-lipoxygenase inhibitor. This enzyme is crucial in the biosynthesis of leukotrienes, which are mediators of inflammation. By inhibiting this enzyme, the compound could potentially reduce inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of compounds like this compound. Variations in substituents on the benzamide structure can significantly influence biological activity. For example:
- Methylsulfanyl Substituent : This group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
- Cyano Group : The presence of a cyano group can contribute to increased reactivity and may enhance binding affinity to biological targets.
Case Study 1: Antimicrobial Screening
A study involving various benzamide derivatives found that modifications similar to those in this compound resulted in compounds with potent activity against Gram-positive bacteria and fungi. The compounds were tested using standard microbiological techniques and showed promising results .
Case Study 2: In Silico Docking Studies
Docking studies conducted on similar compounds indicated that structural modifications could lead to enhanced binding affinities for specific targets related to inflammation. These findings suggest that further optimization of this compound could yield more effective therapeutic agents .
Mechanism of Action
The mechanism of action of 4-cyano-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in inflammatory or cancerous processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below summarizes key structural differences and biological activities of analogs:
Molecular weights marked with () are calculated based on molecular formulas.
Key Observations:
Substituent Effects on Activity: Antifungal Activity: LMM5 and LMM11 exhibit antifungal properties attributed to their sulfamoyl groups, which may inhibit thioredoxin reductase . Enzyme Inhibition: Compound 6a’s ethylthio and sulfonyl groups facilitate hCA II inhibition via interactions with zinc-coordinated active sites . The target compound’s cyano group may enhance hydrogen bonding, while methylsulfanyl could mimic sulfur-mediated interactions.
Electronic and Steric Influences: The cyano group in the target compound is strongly electron-withdrawing, increasing benzamide acidity compared to methoxy or methyl groups in analogs (e.g., LMM5). This could improve solubility or target binding . Methylsulfanyl vs.
Role of Sulfur-Containing Groups :
- Sulfamoyl (e.g., LMM5, LMM11) and sulfonyl (e.g., ) groups enhance polar interactions with enzymes. The target compound’s methylsulfanyl group prioritizes hydrophobic interactions, which may alter selectivity .
Biological Activity
4-cyano-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of this compound is CHNOS. The structure features a benzamide core substituted with a cyano group and an oxadiazole ring, which are known to contribute to various pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties often exhibit significant anticancer properties. For instance, a study demonstrated that derivatives similar to this compound showed potent inhibition of cancer cell proliferation in vitro. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of intrinsic pathways .
Mechanistic Studies
Mechanistic studies have revealed that the compound may interact with key proteins involved in cell cycle regulation and apoptosis. For example, it has been shown to modulate the expression levels of Bcl-2 family proteins, leading to increased apoptosis in cancer cell lines . Additionally, structure-activity relationship (SAR) studies suggest that the presence of the methylsulfanyl group enhances cytotoxicity by improving lipophilicity and cellular uptake .
Data Table: Summary of Biological Activities
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A431 (Carcinoma) | < 10 | Induction of apoptosis |
| Anticancer | Jurkat (Leukemia) | < 15 | Inhibition of Bcl-2 expression |
| Cytotoxicity | HeLa (Cervical) | < 12 | Cell cycle arrest |
Case Studies
- Study on Apoptotic Mechanisms : In a study published in Bioorganic & Medicinal Chemistry, researchers evaluated the apoptotic effects of similar compounds on A431 cells. They reported that treatment with these compounds resulted in significant cell death through caspase activation and loss of mitochondrial membrane potential .
- In Vivo Efficacy : Another investigation assessed the in vivo efficacy of a related compound in xenograft models. The results indicated a marked reduction in tumor size compared to controls, supporting the potential application of these compounds in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
